molecular formula C6H12O4 B8202342 5,6-Dihydroxyhexanoic acid

5,6-Dihydroxyhexanoic acid

Cat. No. B8202342
M. Wt: 148.16 g/mol
InChI Key: NRKKZRXIFVGKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydroxyhexanoic acid is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-Dihydroxyhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydroxyhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Biologically Active Structures : 6-Aminohexanoic acid, a related compound, is significant in chemical synthesis, polyamide synthetic fibers, and biologically active structures. It has applications in antifibrinolytic drugs, peptide modification, and linkers (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

  • Functional Aromatic Scaffolds and Nanomaterials : The chemistry of 5,6-dihydroxyindole, a structurally related compound, offers opportunities for designing functional aromatic scaffolds, biomimetic polymers, and nanomaterials with tailored optical and electronic properties (d’Ischia, Napolitano, & Pezzella, 2011).

  • Medical Applications : Oral administration of 5,6-DiHETE, another derivative, has been shown to accelerate recovery from DSS-induced diarrhea and reduce colon inflammation in mice, suggesting its potential in medical applications (Takenouchi, Imai, Nakamura, & Murata, 2021).

  • Metabolic Studies : Urinary 5-hydroxyhexanoic acid, a degradation product of fatty acids, is observed in patients with non-ketotic dicarboxylic aciduria and on diets with excessive medium-chain triglycerides, indicating its role in metabolic studies (Kamerling et al., 1982).

  • DNA Sequencing : A derivative, 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid, serves as a fluorescent protecting group in DNA sequencing, highlighting its utility in genomic research (Rasolonjatovo & Sarfati, 1998).

  • Enantioselective Synthesis : The compound (2S)-Diethyl 2-Hydroxyhexanedioate ((2S)-3) is a new chiral building block for enantioselective synthesis, useful for synthesizing chiral -lactone (Blaser et al., 1991).

  • Biocatalysis and Polymer Production : The Acidovorax sp. strain CHX100 6HX mutant is capable of converting cycloalkanes to -hydroxycarboxylic acids, offering a biocatalyst for the production of biodegradable polyester polymers (Salamanca et al., 2020).

  • Drug Synthesis : There is significant research in improving catalytic efficiency towards derivatives of 5,6-Dihydroxyhexanoic acid for drug synthesis, such as atorvastatin (Yu et al., 2019).

properties

IUPAC Name

5,6-dihydroxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c7-4-5(8)2-1-3-6(9)10/h5,7-8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKKZRXIFVGKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CO)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroxyhexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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